molecular formula C4H7ClN2O2 B1276937 N'-acetyl-2-chloroacetohydrazide CAS No. 4002-21-5

N'-acetyl-2-chloroacetohydrazide

Cat. No. B1276937
CAS RN: 4002-21-5
M. Wt: 150.56 g/mol
InChI Key: DVMOPVMOVOSVQB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of acetohydrazide derivatives typically involves the reaction of different aldehydes with acetohydrazide or its analogs. For instance, the synthesis of N'-(4-fluorobenzylidene)-2-(1H-1,2,4-triazole-1-yl) acetohydrazide was achieved by reacting 4-fluorobenzaldehyde with 2-(1H-1,2,4-triazole-1-yl) acetohydrazide . Similarly, other derivatives were synthesized using related methods, starting from different aldehydes and acetohydrazide-like compounds . These methods typically involve refluxing the reactants in the presence of a suitable solvent and catalyst.

Molecular Structure Analysis

The molecular structures of the synthesized acetohydrazide derivatives were characterized using X-ray single crystal diffraction, which provided detailed information about their crystal systems, space groups, and unit cell parameters . For example, one derivative crystallized in the orthorhombic space group Pna21 , while another in the monoclinic space group P21/c . These studies revealed that the molecules often display trans configurations with respect to the C=N double bonds and are stabilized by various intermolecular interactions, such as hydrogen bonds and π-π interactions .

Chemical Reactions Analysis

The papers do not provide explicit details on the chemical reactions of N'-acetyl-2-chloroacetohydrazide itself. However, the related compounds have been used as starting materials for further chemical transformations, leading to the synthesis of novel heterocyclic compounds . These transformations include cyclization reactions, aminomethylation, and the formation of various functional groups, which are typical for this class of compounds and could be indicative of the reactivity of N'-acetyl-2-chloroacetohydrazide.

Physical and Chemical Properties Analysis

The physical and chemical properties of the acetohydrazide derivatives were extensively studied using spectroscopic techniques such as IR, NMR, and mass spectrometry, along with elemental analysis . These studies provided information on the vibrational frequencies, chemical shift values, and molecular electrostatic potential distributions. For instance, DFT studies were used to calculate the vibrational frequencies and NMR chemical shifts, which were then compared with experimental data to validate the molecular structures . The non-linear optical properties and frontier molecular orbitals were also investigated, offering insights into the electronic properties of these compounds .

Scientific Research Applications

  • Chemical Synthesis

    • Application : N’-acetyl-2-chloroacetohydrazide is used in chemical synthesis .
    • Method : The specific methods of application or experimental procedures would depend on the particular synthesis being performed. Unfortunately, the exact technical details or parameters are not provided in the source .
    • Results : The outcomes of the synthesis would also depend on the specific reactions being performed. The source does not provide any quantitative data or statistical analyses .
  • Biostimulant in Horticulture

    • Application : A compound similar to N’-acetyl-2-chloroacetohydrazide, N-acetyl-L-thiazolidine-2-carboxylic acid, is used as a biostimulant in horticultural crops .
    • Method : The biostimulant is extracted from Red sea weed using water as a solvent. The synergistic effects of Red Sea weed based biostimulant and the synthesized N-acetyl-L-thiazolidine-2-carboxylic acid on the yield, quality and vegetative growth of okra plant is studied .
    • Results : The synergistic effect of the mixture is revealed by comparing the experimental data with the theoretical efficacy of the mixture. The ratio between the experimental and the expected activity was found to be more than one, indicating synergy of effects .
  • Chemical Synthesis

    • Application : N’-acetyl-2-chloroacetohydrazide is used in chemical synthesis .
    • Method : The specific methods of application or experimental procedures would depend on the particular synthesis being performed .
    • Results : The outcomes of the synthesis would also depend on the specific reactions being performed .
  • Chemical Research

    • Application : N’-acetyl-2-chloroacetohydrazide is available for purchase from chemical suppliers, suggesting it may be used in chemical research .
    • Method : The specific methods of application or experimental procedures would depend on the particular research being conducted .
    • Results : The outcomes of the research would also depend on the specific experiments being performed .
  • Chemical Synthesis

    • Application : N’-acetyl-2-chloroacetohydrazide is used in chemical synthesis .
    • Method : The specific methods of application or experimental procedures would depend on the particular synthesis being performed .
    • Results : The outcomes of the synthesis would also depend on the specific reactions being performed .
  • Chemical Research

    • Application : N’-acetyl-2-chloroacetohydrazide is available for purchase from chemical suppliers, suggesting it may be used in chemical research .
    • Method : The specific methods of application or experimental procedures would depend on the particular research being conducted .
    • Results : The outcomes of the research would also depend on the specific experiments being performed .

Safety And Hazards

The safety data sheet for “N’-acetyl-2-chloroacetohydrazide” suggests that it should be handled with care. If inhaled or ingested, medical attention should be sought immediately. In case of skin or eye contact, the affected area should be rinsed thoroughly with water .

Future Directions

As “N’-acetyl-2-chloroacetohydrazide” is used for industrial and scientific research purposes , it could potentially be utilized in various fields of research and industry in the future.

properties

IUPAC Name

N'-acetyl-2-chloroacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7ClN2O2/c1-3(8)6-7-4(9)2-5/h2H2,1H3,(H,6,8)(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVMOPVMOVOSVQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90408930
Record name N'-acetyl-2-chloroacetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-acetyl-2-chloroacetohydrazide

CAS RN

4002-21-5
Record name N'-acetyl-2-chloroacetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90408930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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